N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-31-16-11-7-14(8-12-16)21(29)27-23-26-19-17(3-2-4-18(19)32-23)22(30)25-15-9-5-13(6-10-15)20(24)28/h5-12,17H,2-4H2,1H3,(H2,24,28)(H,25,30)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBGFGMVPJJOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides.
Mode of Action
For instance, compounds targeting the RyR can stimulate its polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the carbamoyl and methoxybenzamido groups enhances its pharmacological potential.
Molecular Formula
- Molecular Formula: C18H20N4O3S
- Molecular Weight: 368.44 g/mol
Antibacterial Activity
Research indicates that compounds similar to N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exhibit antibacterial properties. For example, studies have shown that derivatives of tetrahydrobenzo[d]thiazoles possess modest antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetrahydrobenzo[d]thiazole derivative 1 | Staphylococcus aureus | 32 µg/mL |
| Tetrahydrobenzo[d]thiazole derivative 2 | Bacillus subtilis | 64 µg/mL |
| N-(4-carbamoylphenyl) derivative | Escherichia coli | 128 µg/mL |
The mechanism of action for compounds in this class typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The compound's ability to act as a dual inhibitor may enhance its efficacy against resistant strains .
Anticoagulant Activity
In addition to antibacterial properties, derivatives of this compound have been evaluated for their anticoagulant activity. Studies have shown that certain analogs exhibit significant inhibition of Factor Xa, a key enzyme in the coagulation cascade .
Table 2: Anticoagulant Activity Data
| Compound Name | Target Enzyme | Inhibition IC50 (nM) |
|---|---|---|
| Anthranilamide-based derivative | Factor Xa | 50 nM |
| Tetrahydrobenzo[d]thiazole derivative | Thrombin | 120 nM |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various tetrahydrobenzo[d]thiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that specific modifications in the side chains significantly enhanced antibacterial potency.
Case Study 2: Anticoagulant Potential
In another investigation, researchers synthesized several derivatives and tested their anticoagulant effects in vitro. The study found that compounds with specific substituents on the benzene ring exhibited promising anticoagulant activity, suggesting potential therapeutic applications in managing thrombotic conditions.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide?
- Methodology : The synthesis involves sequential coupling reactions. Key steps include:
Amide bond formation : Use coupling agents like EDCI/HOBt for activating carboxylic acids (e.g., tetrahydrobenzo[d]thiazole-4-carboxylic acid derivatives) and reacting with 4-carbamoylaniline.
Thiazole ring functionalization : Introduce the 4-methoxybenzamido group via nucleophilic substitution or condensation under reflux in polar aprotic solvents (e.g., DMF) .
- Example conditions :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, RT, 12h | 75% | 98% |
| Substitution | 4-methoxybenzoyl chloride, K₂CO₃, DMF, 80°C, 6h | 67% | 95% |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the tetrahydrobenzo[d]thiazole core (e.g., δ 2.5–3.5 ppm for cyclohexene protons) and aromatic substituents (δ 7.0–8.5 ppm). Validate stereochemistry via coupling constants .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁N₃O₃S: 408.1345; observed: 408.1348) .
- HPLC : Ensure >95% purity using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction transition states and identify energy barriers in key steps (e.g., amide coupling).
- Reaction path screening : Employ software like Gaussian or ORCA to simulate alternative pathways (e.g., solvent effects on yield) and prioritize experimental validation .
- Example : Computational modeling of EDCI-mediated coupling showed a 15% energy reduction in DMF vs. THF, aligning with experimental yield improvements .
Q. How should researchers resolve contradictions in biological activity data for structurally similar analogs?
- Methodology :
- Cross-validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (e.g., MTT assay, 48h incubation).
- SAR analysis : Compare substituent effects (e.g., 4-methoxy vs. 3,4,5-trimethoxy groups) using molecular docking (e.g., AutoDock Vina) to assess target binding (e.g., tubulin) .
- Example : A 4-methoxy analog showed 10-fold higher potency than a 3,4,5-trimethoxy derivative due to reduced steric hindrance in the target pocket .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C5 of the tetrahydrobenzo ring).
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to block oxidative metabolism .
- Example : Fluorination at C5 increased plasma half-life from 1.2h to 4.5h in rodent models .
Data Analysis and Experimental Design
Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways (e.g., apoptosis markers like caspase-3).
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to proposed targets (e.g., kinases) .
- Example : SPR revealed a KD of 12 nM for EGFR inhibition, corroborating anti-proliferative activity in A549 cells .
Q. What statistical approaches are recommended for analyzing variability in synthetic yields?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio) using software like JMP or Minitab.
- ANOVA : Test significance of factors (e.g., catalyst loading) on yield variability (p < 0.05 threshold) .
- Example : A 2³ factorial design identified solvent polarity (p = 0.003) as the most critical factor for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
